molecular formula C20H18N4O3S2 B2465737 3,5-dimethoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1169974-77-9

3,5-dimethoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2465737
M. Wt: 426.51
InChI Key: RYUPKZGTMOSSDR-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can often give clues about the compound’s properties and reactivity.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its stereochemistry if applicable. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Crystal Structure and Synthesis

  • Synthesis and Structural Analysis : The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a similar compound, was synthesized and its crystal structure analyzed. This study revealed that it crystallizes in the triclinic crystal system, providing insights into the molecular and crystal structure stabilized by hydrogen bond interactions (Prabhuswamy et al., 2016).

Biological Activities

  • Anti-Tumor Agents : A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, similar to the compound , demonstrated potent anti-tumor activities against hepatocellular carcinoma cell lines. This highlights the potential therapeutic applications of such compounds (Gomha, Edrees, & Altalbawy, 2016).
  • Antimicrobial and Anti-Proliferative Activities : Related thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moieties were synthesized and evaluated for their antimicrobial and antiproliferative activities, indicating potential applications in combating microbial infections and cancer cells (Mansour et al., 2020).

Medicinal Chemistry

  • Biological Evaluation : The synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which are structurally related, indicated their potential in binding nucleotide protein targets. This suggests their relevance in medicinal chemistry applications (Saeed et al., 2015).

Chemical Analysis and Structural Characterization

  • Crystal Structure Studies : Structural characterization of similar compounds, such as isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, was performed. These studies are crucial for understanding the molecular conformation and interactions in such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.


properties

IUPAC Name

3,5-dimethoxy-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-12-7-18(22-19(25)13-8-14(26-2)10-15(9-13)27-3)24(23-12)20-21-16(11-29-20)17-5-4-6-28-17/h4-11H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUPKZGTMOSSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

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